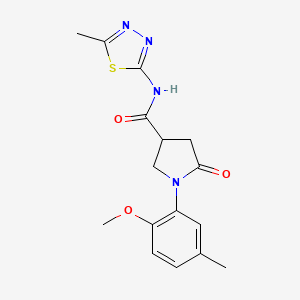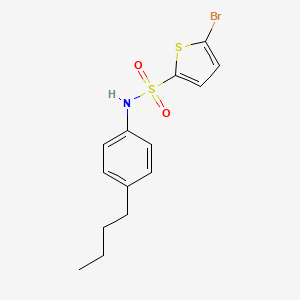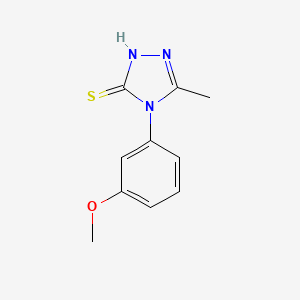
N-(1-adamantylmethyl)-3-(phenylsulfonyl)propanamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-3-(phenylsulfonyl)propanamide, commonly known as A-438079, is a selective antagonist of P2X7 receptor, which is a member of the purinergic receptor family. P2X7 receptor is a transmembrane ion channel that is activated by extracellular ATP. It is involved in a variety of physiological and pathological processes, such as inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
A-438079 acts as a selective antagonist of P2X7 receptor by binding to the receptor and preventing its activation by extracellular ATP. P2X7 receptor activation leads to the opening of the receptor channel and the influx of ions, such as calcium and sodium, into the cell. This triggers a cascade of intracellular signaling events that can lead to the release of pro-inflammatory cytokines, the formation of inflammasomes, and the activation of cell death pathways. A-438079 blocks these downstream effects by inhibiting P2X7 receptor activation.
Biochemical and Physiological Effects:
A-438079 has been shown to have a variety of biochemical and physiological effects in different systems. In the immune system, A-438079 reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibits the formation of inflammasomes. In the nervous system, A-438079 protects neurons from damage and improves cognitive function. In the cardiovascular system, A-438079 reduces the size of myocardial infarction and improves cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
A-438079 has several advantages and limitations for lab experiments. One advantage is its high selectivity for P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its ability to penetrate the blood-brain barrier, which makes it useful for studying the role of P2X7 receptor in the central nervous system. However, A-438079 has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of A-438079 and its potential therapeutic applications. One direction is the development of more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the role of P2X7 receptor in other pathological conditions, such as cancer and autoimmune diseases. Additionally, the use of A-438079 in combination with other drugs or therapies may enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various biological processes. For example, it has been used to investigate the involvement of P2X7 receptor in inflammation and pain. A-438079 has been shown to reduce the release of pro-inflammatory cytokines and to alleviate pain in animal models. A-438079 has also been used to study the role of P2X7 receptor in neurodegeneration. It has been shown to protect neurons from damage and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-3-(benzenesulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c22-19(6-7-25(23,24)18-4-2-1-3-5-18)21-14-20-11-15-8-16(12-20)10-17(9-15)13-20/h1-5,15-17H,6-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMNUXGRDCQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4669675.png)
![4-fluoro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4669682.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)
![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4669712.png)
![2-amino-4-(4-ethoxyphenyl)-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4669720.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4669740.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4669755.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide](/img/structure/B4669757.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)
![N-(4-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4669773.png)